

# Technical Guide: m-PEG13-acid for Bioconjugation and Drug Delivery

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## Compound of Interest

Compound Name: *m*-PEG13-acid

Cat. No.: B3022446

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **m-PEG13-acid**, a monodisperse polyethylene glycol (PEG) derivative, focusing on its chemical properties, applications in bioconjugation, and role in advanced drug delivery systems. This document includes a detailed experimental protocol for its use in conjugating to amine-functionalized surfaces.

## Core Concepts and Properties

**m-PEG13-acid** is a heterobifunctional linker molecule featuring a methoxy-terminated polyethylene glycol chain of 13 ethylene glycol units and a terminal carboxylic acid. The PEG chain is hydrophilic, which enhances the solubility of conjugated molecules in aqueous media and can reduce non-specific protein binding, a crucial feature for in-vivo applications. The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amine groups, forming stable amide bonds. This makes **m-PEG13-acid** an ideal tool for the PEGylation of proteins, peptides, nanoparticles, and other biomolecules.

## Quantitative Data Summary

Property	Value	References
Chemical Name	2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxahentetracontan-41-oic acid	
Synonyms	mPEG12-propionic acid, mPEG12-CH <sub>2</sub> CH <sub>2</sub> COOH	
CAS Number	1239588-11-4, 2170098-33-4	
Molecular Formula	C <sub>28</sub> H <sub>56</sub> O <sub>15</sub>	
Molecular Weight	632.74 g/mol	
Purity	Typically >95%	
Physical Form	Colorless oil to white solid	
Solubility	Soluble in DMSO, DMF, DCM, THF	

## Applications in Bioconjugation and Drug Delivery

The primary application of **m-PEG13-acid** is in PEGylation, the process of covalently attaching PEG chains to molecules. This modification can:

- **Improve Pharmacokinetics:** By increasing the hydrodynamic size of a therapeutic molecule, PEGylation can reduce its renal clearance, thereby extending its circulation half-life.
- **Enhance Solubility:** The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs.
- **Reduce Immunogenicity:** PEG chains can mask epitopes on the surface of proteins, reducing their recognition by the immune system.
- **Facilitate Targeted Drug Delivery:** When used to functionalize nanoparticles or liposomes, **m-PEG13-acid** serves as a spacer to which targeting ligands can be attached. This allows for the specific delivery of therapeutic payloads to target cells or tissues.

## Experimental Protocol: Conjugation of m-PEG13-acid to an Amine-Functionalized Surface

This protocol describes a general method for the covalent attachment of **m-PEG13-acid** to a surface (e.g., nanoparticles, proteins) displaying primary amine groups using carbodiimide chemistry.

Materials:

- **m-PEG13-acid**
- Amine-functionalized surface (e.g., amine-functionalized nanoparticles)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., centrifuge for nanoparticles, size-exclusion chromatography for proteins)

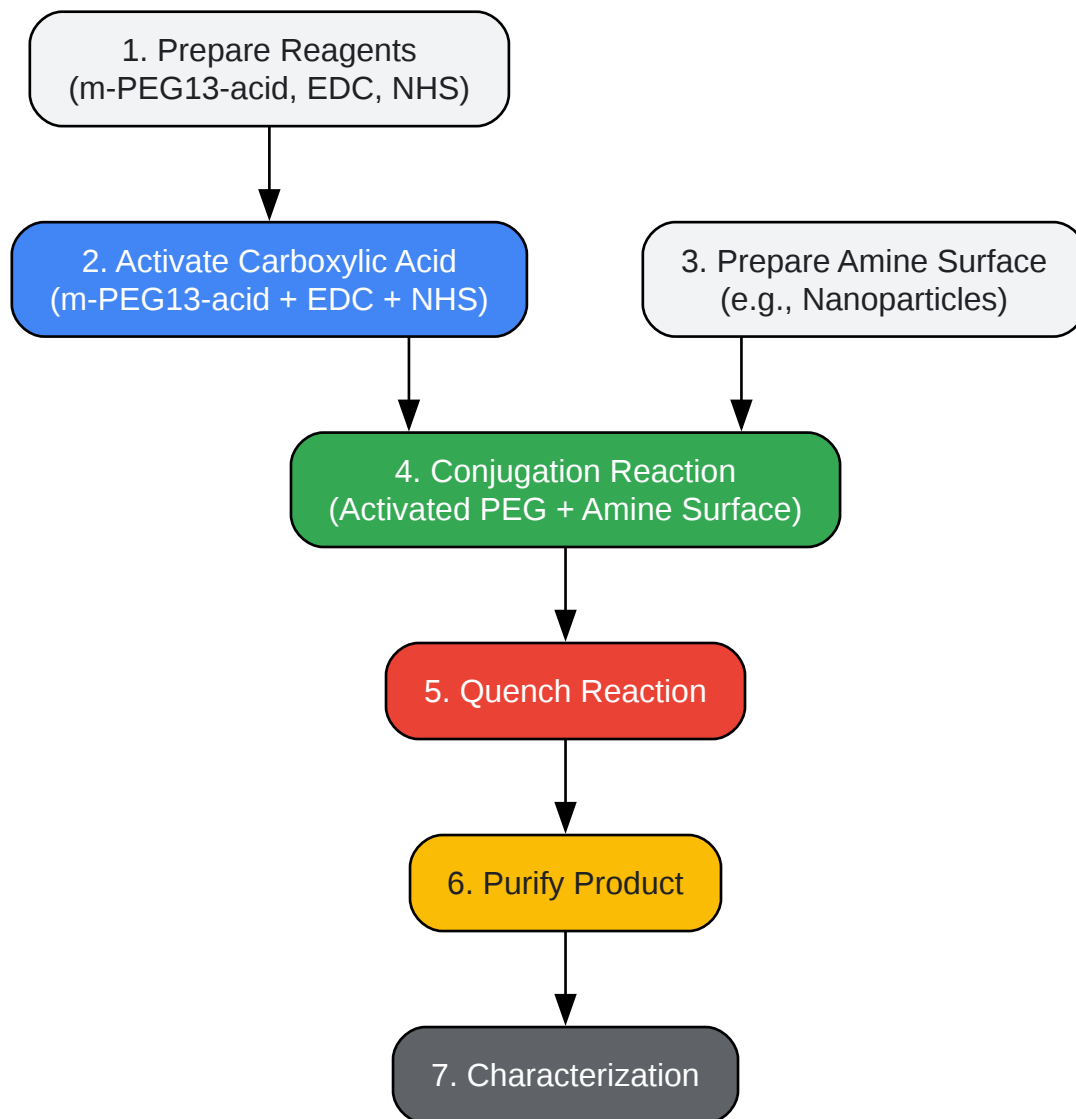
Procedure:

- Reagent Preparation:
  - Prepare a stock solution of **m-PEG13-acid** (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
  - Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
- Activation of **m-PEG13-acid**:

- In a microcentrifuge tube, combine **m-PEG13-acid**, EDC, and NHS. A common molar ratio is 1:2:2 (acid:EDC:NHS) to ensure efficient activation.
- Incubate the mixture at room temperature for 15-30 minutes. This reaction forms a more stable NHS-activated ester of the PEG acid.
- Preparation of Amine-Functionalized Surface:
  - Disperse the amine-functionalized nanoparticles or dissolve the amine-containing protein in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL for nanoparticles).
  - If using nanoparticles, sonicate briefly to ensure a homogenous suspension.
- Conjugation Reaction:
  - Add the freshly prepared activated m-PEG13-NHS ester solution to the suspension/solution of the amine-functionalized material.
  - The molar ratio of the linker to the surface amine groups should be optimized for the specific application.
  - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
  - Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubating for 15 minutes.
  - Purify the resulting PEGylated product to remove excess linker and reaction byproducts. For nanoparticles, this can be achieved by repeated centrifugation and resuspension in fresh buffer. For proteins, size-exclusion chromatography is a suitable method.
- Characterization:
  - Confirm the successful conjugation using appropriate analytical techniques, such as FTIR, NMR, DLS (for nanoparticles), or MALDI-TOF mass spectrometry (for proteins).

## Visualizations

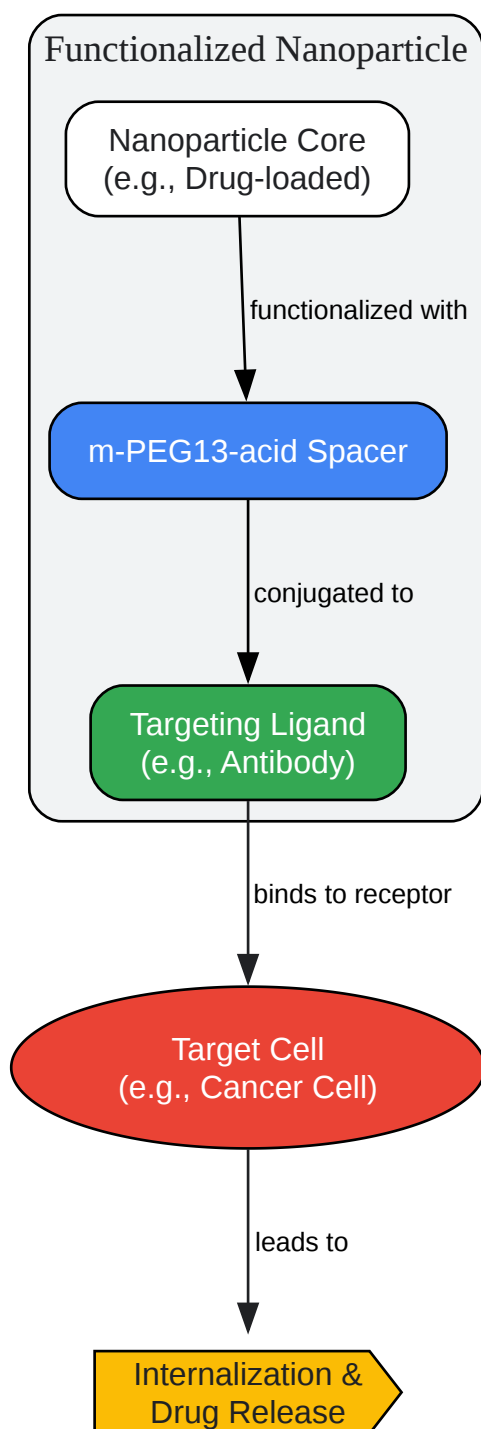
### Experimental Workflow for Bioconjugation



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Workflow for conjugating **m-PEG13-acid** to an amine-functionalized surface.

### Logical Relationship in Targeted Drug Delivery



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Targeted drug delivery using a nanoparticle functionalized with **m-PEG13-acid**.

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